OICR-9429

Epigenetics Leukemia Target Engagement

OICR-9429 is the definitive small‑molecule probe for dissecting the WDR5‑MLL axis. It binds the WIN site (Kd 93±28 nM), disrupts MLL/SET1 complex assembly, and suppresses H3K4me3 at target promoters. Unlike other WDR5 ligands, OICR-9429 is supplied with a structurally matched negative control (OICR‑0547), enabling rigorous target‑engagement studies. It is uniquely validated for p30‑isoform‑driven AML and serves as the foundational recognition element for first‑in‑class WDR5 PROTACs. For reproducible epigenetic pharmacology, OICR‑9429 is the standard.

Molecular Formula C29H32F3N5O3
Molecular Weight 555.6 g/mol
Cat. No. B609724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOICR-9429
SynonymsOICR-9429;  OICR 9429;  OICR9429.
Molecular FormulaC29H32F3N5O3
Molecular Weight555.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C(C=C(C=C2)C3=CC=CC(=C3)CN4CCOCC4)NC(=O)C5=CNC(=O)C=C5C(F)(F)F
InChIInChI=1S/C29H32F3N5O3/c1-35-7-9-37(10-8-35)26-6-5-22(21-4-2-3-20(15-21)19-36-11-13-40-14-12-36)16-25(26)34-28(39)23-18-33-27(38)17-24(23)29(30,31)32/h2-6,15-18H,7-14,19H2,1H3,(H,33,38)(H,34,39)
InChIKeyDJOVLOYCGXNVPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





OICR-9429 for Epigenetics and Leukemia Research: A Validated WDR5-MLL Antagonist Chemical Probe


OICR-9429 is a small-molecule chemical probe that acts as a potent, cell-penetrant antagonist of the WDR5-MLL protein-protein interaction (PPI) [1]. Developed through a collaboration between the Ontario Institute for Cancer Research (OICR) and the Structural Genomics Consortium (SGC), it is classified as an epigenetic probe targeting the WD repeat domain 5 (WDR5) protein [2]. It binds to the central peptide-binding pocket of WDR5 (Kd = 93 ± 28 nM), thereby competitively disrupting its interaction with the MLL/SET1 family of histone methyltransferases and histone H3 . This disruption inhibits the assembly of functional MLL complexes, leading to decreased H3K4 trimethylation at specific gene promoters .

OICR-9429: Why Not All WDR5 Antagonists Are Interchangeable in PPI Inhibition


Substituting OICR-9429 with other WDR5-targeting compounds is not scientifically rigorous due to fundamental differences in binding sites, affinity, and molecular modality. Compounds targeting the WDR5 protein are not a homogenous class. For instance, the peptidomimetic MM-102 binds to WDR5 with sub-nanomolar affinity (Ki < 1 nM) but can exhibit >100-fold higher potency in binding assays compared to OICR-9429, leading to drastically different experimental windows and potential off-target effects [1]. Conversely, other small molecules like WDR5-0103 bind to the same pocket as OICR-9429 but with ~5-fold lower affinity (Kd = 450 nM), which may be insufficient for robust target engagement in cellular assays . Furthermore, newer agents like WDR5-IN-6 target a distinct 'WBM' binding locus and show synergy with OICR-9429, demonstrating that even compounds with the same nominal target can have non-overlapping mechanisms of action . The availability of a structurally matched, inactive negative control—OICR-0547—is an essential component of the OICR-9429 probe package for rigorous interpretation of biological data, a resource not available for many alternatives .

OICR-9429 Evidence Guide: Quantifying Differentiation in WDR5-MLL PPI Antagonism


OICR-9429 Binding Affinity: Kd Comparison vs. Peptidomimetic MM-102 and Small Molecule WDR5-0103

OICR-9429 binds the WDR5 protein with a dissociation constant (Kd) of 93 ± 28 nM, as determined by isothermal titration calorimetry (ITC) [1]. This places it in a distinct affinity class from other WDR5 antagonists. It is significantly less potent than the high-affinity peptidomimetic MM-102 (Ki < 1 nM; IC50 = 2.4 nM) [2], but approximately 4.8-fold more potent than the small-molecule antagonist WDR5-0103 (Kd = 450 nM) .

Epigenetics Leukemia Target Engagement

OICR-9429 Selectivity Profile: Validated Epigenetic Specificity vs. Broad Panel Screening

The selectivity of OICR-9429 has been rigorously characterized, demonstrating a clean off-target profile. It showed no binding or inhibition against a panel of 22 protein methyltransferases [1]. Furthermore, in a broader panel of pharmacological targets, negligible activity was detected against >250 human kinases, GPCRs, and ion channels when tested at 1 µM . In contrast, while MM-102 is also a potent WDR5 binder, it is a peptidomimetic, a class of molecules often associated with poor cell permeability and potential off-target interactions with other proteases or peptide-binding proteins, though comprehensive selectivity data is less publicly available [2].

Chemical Probe Target Selectivity Epigenetics

OICR-9429 Cellular Activity: Disruption of WDR5-MLL/RbBP5 Complexes in a Cellular Context

In a cellular context, OICR-9429 disrupts the formation of endogenous WDR5-containing complexes. Using co-immunoprecipitation (co-IP) assays in HEK293 cells expressing Flag-tagged WDR5, OICR-9429 disrupted the WDR5-MLL complex with an IC50 of 223 nM, and the WDR5-RbBP5 complex with an IC50 of 458 nM [1]. This demonstrates effective cellular target engagement. By contrast, the structurally matched negative control compound OICR-0547 showed no activity in these co-IP assays, confirming the specificity of the effect [2]. While MM-102 is potent in binding assays, its peptidomimetic nature may limit its cell permeability and thus its effective concentration at the target in cells [3].

Leukemia Protein-Protein Interaction Target Engagement

OICR-9429 with OICR-0547: The Matched Negative Control for Rigorous Experimental Design

OICR-9429 is supplied as a paired chemical probe with a closely related structural analog, OICR-0547, which is designed to be a biologically inactive negative control [1]. In head-to-head assays, OICR-0547 does not bind WDR5 and fails to disrupt the WDR5-MLL interaction . This is a critical differentiator from other WDR5 inhibitors like MM-102 or WDR5-0103, which do not have well-characterized, matched inactive controls. The availability of OICR-0547 enables robust experimental design, as it controls for non-specific or off-target effects of the chemotype, thereby ensuring that observed biological phenotypes are specifically attributable to WDR5 antagonism [2].

Chemical Probe Negative Control Experimental Design

OICR-9429 Application Guide: When to Select This WDR5-MLL Antagonist in Your Research


Mechanistic Studies of p30-Dependent AML Differentiation

OICR-9429 is the tool of choice for investigating the specific role of the WDR5-MLL interaction in acute myeloid leukemia (AML) driven by the C/EBPα p30 isoform. The primary publication demonstrates that OICR-9429 selectively inhibits proliferation and induces differentiation in p30-expressing human AML cells, an effect not observed in other AML subtypes [1]. When investigating p30-dependent transformation, OICR-9429, paired with its negative control OICR-0547, provides a validated system for dissecting the WDR5-MLL axis and its downstream effects on H3K4me3 and gene expression [1]. This scenario is supported by quantitative cellular data (Section 3, Item 3).

Validation of Chemical Probe Selectivity and Control of Off-Target Effects

For any experiment aiming to attribute a phenotype to WDR5 inhibition, the OICR-9429/OICR-0547 pair is essential. The use of the matched inactive control compound OICR-0547 is a prerequisite for rigorous chemical probe studies [2]. By running experiments with both compounds in parallel, researchers can confidently subtract non-specific or chemotype-related effects, thereby isolating the biological consequences specifically tied to WDR5-MLL antagonism. This is a critical advantage over using single-agent WDR5 inhibitors without validated controls [3] (Supported by Section 3, Item 4).

Developing PROTACs Targeting WDR5 for Enhanced Protein Degradation

OICR-9429 serves as the foundational recognition element (target ligand) in the development of first-in-class WDR5-targeting PROteolysis TArgeting Chimeras (PROTACs) [4]. Its well-characterized binding pocket (the 'WIN' site) and validated cellular target engagement provide a starting point for designing heterobifunctional degraders like MS33 and MS67. These PROTACs, which utilize an OICR-9429-derived ligand, have been shown to achieve more potent and durable effects than the parent inhibitor by depleting the WDR5 protein entirely, underscoring the value of OICR-9429 as a scaffold for next-generation chemical biology tools [4] (Supported by Section 2 and Section 3, Item 1).

Quote Request

Request a Quote for OICR-9429

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.